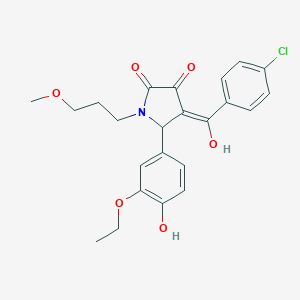
1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole, also known as BMS-687453, is a benzimidazole derivative that has been studied for its potential as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in scientific research applications.
作用機序
The mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole is not fully understood, but it is believed to involve the inhibition of several different signaling pathways involved in cancer cell growth and inflammation. Specifically, 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has been found to inhibit the activity of several different kinases, including AKT, ERK, and JNK.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has also been found to have antioxidant properties, and has shown promise in protecting against oxidative stress. 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has also been found to have activity against several different viruses, including HIV and herpes simplex virus.
実験室実験の利点と制限
One advantage of using 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole in lab experiments is that it has been extensively studied and its properties are well understood. In addition, this compound has shown promising activity in several different areas, making it a versatile tool for researchers. However, one limitation of using 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research involving 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole. One area of interest is the development of more efficient synthesis methods, which could make this compound more widely available for research purposes. In addition, further studies are needed to fully understand the mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole, which could provide insight into new therapeutic targets for cancer and inflammation. Finally, additional studies are needed to determine the safety and efficacy of 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole in human clinical trials.
合成法
The synthesis of 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole involves several steps, including the reaction of 4-butoxyaniline with 2-chloro-1-methylbenzimidazole, followed by the addition of sulfuric acid and acetic anhydride. The resulting product is purified using column chromatography and recrystallization.
科学的研究の応用
1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has been studied for its potential as a therapeutic agent in a variety of scientific research applications. This compound has been found to have activity against several different types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has been studied for its potential as an anti-inflammatory agent, and has shown promise in reducing inflammation in animal models.
特性
製品名 |
1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole |
|---|---|
分子式 |
C18H20N2O3S |
分子量 |
344.4 g/mol |
IUPAC名 |
1-(4-butoxyphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-3-4-13-23-15-9-11-16(12-10-15)24(21,22)20-14(2)19-17-7-5-6-8-18(17)20/h5-12H,3-4,13H2,1-2H3 |
InChIキー |
HGWSFJFLMCAGJC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
正規SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B257619.png)
![5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B257621.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257624.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B257625.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)
methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
